molecular formula C26H53NO2 B164098 N-(2-Hydroxyethyl)tetracosanamide CAS No. 10015-68-6

N-(2-Hydroxyethyl)tetracosanamide

Cat. No.: B164098
CAS No.: 10015-68-6
M. Wt: 411.7 g/mol
InChI Key: HJPVEPFLQVCCLM-UHFFFAOYSA-N
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Scientific Research Applications

Lignoceroyl ethanolamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Lignoceroyl ethanolamide can be synthesized through the reaction of lignoceric acid with ethanolamine. The reaction typically involves the activation of the carboxyl group of lignoceric acid, followed by nucleophilic attack by ethanolamine to form the amide bond . The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods: Industrial production of lignoceroyl ethanolamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Lignoceroyl ethanolamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Lignoceroyl Ethanolamide: Lignoceroyl ethanolamide is unique due to its long-chain structure and specific interactions with the endocannabinoid system. Its presence in cerebrospinal fluid and potential neuroprotective effects distinguish it from other similar compounds .

Properties

IUPAC Name

N-(2-hydroxyethyl)tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h28H,2-25H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPVEPFLQVCCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560546
Record name N-(2-Hydroxyethyl)tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10015-68-6
Record name N-(2-Hydroxyethyl)tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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